3-Chloro-5,7-dimethylquinolin-4-amine is a chemical compound belonging to the quinoline family, characterized by a chlorine atom and two methyl groups attached to the quinoline ring. This compound has garnered interest due to its potential applications in medicinal chemistry and materials science. The structural formula indicates that it contains a quinoline core, which is a bicyclic compound composed of a benzene ring fused to a pyridine ring.
3-Chloro-5,7-dimethylquinolin-4-amine is classified under the category of heterocyclic compounds, specifically as an aminoquinoline derivative. Its synthesis and characterization are often discussed in the context of developing new pharmaceuticals, particularly those aimed at treating malaria and other diseases.
The synthesis of 3-Chloro-5,7-dimethylquinolin-4-amine typically involves multiple steps:
These methods allow for the precise modification of the quinoline structure, enabling the synthesis of various derivatives with potential biological activity .
3-Chloro-5,7-dimethylquinolin-4-amine participates in various chemical reactions:
These reactions are critical for modifying the compound to enhance its biological activity or to create new derivatives for research purposes .
The mechanism of action for compounds like 3-Chloro-5,7-dimethylquinolin-4-amine often involves their interaction with biological targets. For instance, in antimalarial applications, these compounds may inhibit certain enzymes involved in the metabolism of Plasmodium species or interfere with nucleic acid synthesis within parasites. The specific pathways depend on the structural modifications made during synthesis and their resulting pharmacological properties .
Relevant data indicate that modifications to this compound can significantly alter its solubility and reactivity profiles, which are important for its application in drug design .
3-Chloro-5,7-dimethylquinolin-4-amine has several notable applications:
The molecular architecture of 3-Chloro-5,7-dimethylquinolin-4-amine (Chemical Formula: C₁₁H₁₁ClN₂; Molecular Weight: 206.67 g/mol; CAS: 1209679-92-4) exemplifies strategic functionalization of the quinoline core [5]. This compound features:
Table 1: Structural Comparison of Key Quinoline Derivatives
Compound Name | CAS Number | Substitution Pattern | Molecular Formula | Notable Features |
---|---|---|---|---|
3-Chloro-5,7-dimethylquinolin-4-amine | 1209679-92-4 | 3-Cl; 5,7-diCH₃; 4-NH₂ | C₁₁H₁₁ClN₂ | Compact, symmetrical alkylation |
Chloroquine (reference) | 54-05-7 | 7-Cl; 4-(N-ethylpentylamine) | C₁₈H₂₆ClN₃ | Extended basic side chain |
7-Chloro-N,N-dimethylquinolin-4-amine | 22072-07-7 | 7-Cl; 4-N(CH₃)₂ | C₁₁H₁₁ClN₂ | Tertiary amino group |
3-Chloro-5,7-dimethylquinolin-4(1H)-one | Not provided | 3-Cl; 5,7-diCH₃; 4-carbonyl | C₁₁H₁₀ClNO | Ketone functionality |
The compound’s structural metrics align with Lipinski’s "Rule of 5" parameters (MW < 500, H-bond donors < 5, H-bond acceptors < 10, ClogP < 5), suggesting favorable permeability and oral absorption potential. Its moderate ClogP balances lipophilicity necessary for membrane penetration with aqueous solubility requirements [4] [8].
The investigation of 4-aminoquinolines originated during World War II when Allied forces faced critical shortages of the natural antimalarial quinine due to Japanese occupation of cinchona-producing regions. Early synthetic efforts focused on quinacrine (a 9-aminoacridine with a quinoline-like structure), leading to the discovery of chloroquine (CQ) – the prototype 7-chloro-4-aminoquinoline that dominated malaria treatment for decades [3].
Key evolutionary milestones relevant to 3-chloro-5,7-dimethylquinolin-4-amine include:
The strategic placement of chlorine and methyl groups on the quinoline scaffold directly modulates biological and physicochemical behavior:
Biological Implications:
Table 2: Biological Activity Profiles of Quinoline Analogs
Activity Profile | Structural Features | Potency Metrics | Mechanistic Insights |
---|---|---|---|
Antimalarial (CQ-resistant P. falciparum W2 strain) | 3-Cl with dimethylation & primary amine | IC₅₀: 5.6–17.3 nM | Enhanced RBC partitioning (B/P: 3.33–5.15) |
Antibacterial/Biofilm Eradication (MRSE) | Halogen + C2-polar functionality | MIC: 0.30–0.78 µM; MBEC: 2.35 µM | Membrane disruption; persister cell targeting |
ROCK Inhibition (Therapeutic) | Pyrazoloquinolone hybrids | IC₅₀: 0.5 nM (ROCK2) | Kinase domain binding via halogen bonding |
Physicochemical and Material Properties:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: